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ACC Inhibitors in MASH: A Comparative Clinical
Development Review
For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of Acetyl-CoA Carboxylase (ACC) inhibitors in clinical development for

Metabolic Dysfunction-Associated Steatohepatitis (MASH). It synthesizes experimental data on

efficacy and safety, details of clinical trial protocols, and the underlying mechanism of action.

Metabolic dysfunction-associated steatohepatitis (MASH) is a progressive form of metabolic

dysfunction-associated steatotic liver disease (MASLD), characterized by hepatic steatosis,

inflammation, and fibrosis. A key pathological driver of MASH is elevated de novo lipogenesis

(DNL), the process of synthesizing fatty acids from non-lipid precursors. Acetyl-CoA

carboxylase (ACC) is the rate-limiting enzyme in this pathway, making it a prime therapeutic

target. This review compares the clinical development of three prominent ACC inhibitors:

firsocostat (GS-0976), clesacostat (PF-05221304), and NDI-010976.

Mechanism of Action of ACC Inhibitors in MASH
ACC exists in two isoforms: ACC1, primarily cytosolic and involved in DNL, and ACC2, located

on the outer mitochondrial membrane, where its product, malonyl-CoA, inhibits carnitine

palmitoyltransferase 1 (CPT1), a key enzyme in fatty acid oxidation.[1][2][3] By inhibiting both

ACC1 and ACC2, these drugs aim to decrease the synthesis of new fatty acids and

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b8194134?utm_src=pdf-interest
https://www.benchchem.com/product/b8194134?utm_src=pdf-body
https://en.wikipedia.org/wiki/Acetyl-CoA_carboxylase
https://pmc.ncbi.nlm.nih.gov/articles/PMC4060285/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12555813/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8194134?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


simultaneously increase their breakdown, thereby reducing the lipid burden on hepatocytes.[4]

[5]
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Mechanism of Action of ACC Inhibitors in Hepatocytes.
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Comparative Efficacy
The primary efficacy endpoint for ACC inhibitors in MASH clinical trials has been the reduction

in hepatic steatosis, typically measured by magnetic resonance imaging-proton density fat

fraction (MRI-PDFF).
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Drug
Trial

Identifier
Dose(s)

Treatment

Duration

Key Efficacy

Outcome(s)
Reference(s)

Firsocostat

(GS-0976)

NCT0285655

5

5 mg, 20 mg

daily
12 weeks

20 mg: 48%

of patients

achieved

≥30% relative

reduction in

MRI-PDFF

vs. 15% for

placebo.

Median

relative

decrease in

liver fat of

29%.

[6][7][8]

Clesacostat

(PF-

05221304)

NCT0324888

2

2, 10, 25, 50

mg daily
16 weeks

Dose-

dependent

reductions in

liver fat (MRI-

PDFF): -11%

(2mg), -44%

(10mg), -59%

(25mg), -62%

(50mg) vs.

-5% for

placebo.

[9]

NDI-010976 Phase 1 20, 50, 200

mg single

dose

N/A

(pharmacody

namic study)

Dose-

dependent

inhibition of

de novo

lipogenesis

(DNL) in

healthy

volunteers:

~70%

(20mg),

[10]
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~85%

(50mg), and

~104%

(200mg)

relative to

placebo.

Comparative Safety
A consistent class effect of ACC inhibitors is an increase in plasma triglycerides, a significant

safety concern in the MASH patient population, which is already at high cardiovascular risk.
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Drug Trial Identifier Dose(s)
Key Safety

Finding(s)
Reference(s)

Firsocostat (GS-

0976)
NCT02856555

5 mg, 20 mg

daily

Increased

plasma

triglycerides. In

the 20mg arm,

16 patients had

triglyceride levels

>500 mg/dL.

[6][7][11]

Clesacostat (PF-

05221304)

NCT03248882,

NCT02871037
2-50 mg daily

Dose-dependent,

asymptomatic

increases in

fasting and

postprandial

serum

triglycerides at

doses ≥40

mg/day.

Asymptomatic

declines in

platelet count at

doses ≥60

mg/day.

[9][12][13]

NDI-010976 Phase 1
Up to 1000 mg

single dose

Well-tolerated in

single doses in

healthy

volunteers.

[10][14]

Experimental Protocols
Study Design and Patient Population

Firsocostat (NCT02856555): A Phase 2, randomized, double-blind, placebo-controlled trial in

126 patients with NASH and liver fibrosis stages F1-F3, confirmed by biopsy or MRI-PDFF

(≥8%) and MRE (≥2.5 kPa).[6]
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Clesacostat (NCT03248882): A Phase 2a, randomized, double-blind, placebo-controlled,

dose-ranging study in 305 adult subjects with NAFLD.[9][15] Inclusion criteria included a BMI

≥ 25 kg/m ² and liver fat ≥ 8% as assessed by MRI-PDFF.[15]

NDI-010976 (Phase 1): A randomized, double-blind, placebo-controlled, crossover study in

overweight or obese but otherwise healthy adult male subjects to assess the

pharmacodynamic effects on hepatic DNL.[10]

Endpoint Assessment
MRI-PDFF: Liver fat content was quantified using a multi-echo gradient echo sequence to

minimize T1 bias and correct for T2* decay.[15] This non-invasive method provides a highly

reproducible measure of steatosis.[16][17] A ≥30% relative reduction in MRI-PDFF is

considered a meaningful therapeutic response.[16]

Liver Biopsy: Where applicable, liver biopsies were scored using the NASH Clinical

Research Network (CRN) histological scoring system.[18][19][20] This system evaluates

steatosis (0-3), lobular inflammation (0-3), and hepatocyte ballooning (0-2), with a total

NAFLD Activity Score (NAS) ranging from 0-8. Fibrosis is staged from F0 to F4.[18][20]
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Screening & Enrollment

Treatment & Monitoring

Endpoint Assessment

Adults with MASH
(or NAFLD for Clesacostat)

Inclusion Criteria:
- BMI ≥ 25 kg/m²

- Liver Fat ≥ 8% (MRI-PDFF)
- Biopsy-proven NASH (F1-F3 for Firsocostat)

Exclusion Criteria:
- Other chronic liver diseases

- Significant alcohol consumption

Randomization

Treatment Arms:
- ACC Inhibitor (various doses)

- Placebo

Duration:
12-16 weeks

Safety Monitoring:
- Adverse Events

- Lab tests (Triglycerides, Platelets)

Primary Efficacy Endpoint:
Change in Liver Fat (MRI-PDFF)

Secondary/Exploratory Endpoints:
- Liver enzymes (ALT, AST)

- Fibrosis markers
- Histology (Liver Biopsy)

Primary Safety Endpoint:
Incidence of Adverse Events
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Generalized Clinical Trial Workflow for ACC Inhibitors in MASH.
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Discussion and Future Directions
ACC inhibitors have demonstrated potent and rapid reduction of hepatic steatosis in patients

with MASH. Firsocostat and clesacostat have both shown statistically significant and clinically

meaningful decreases in liver fat as measured by MRI-PDFF. However, the consistent

observation of elevated plasma triglycerides poses a significant challenge for their

development as monotherapy for MASH, a disease intricately linked with cardiovascular risk.

The future of ACC inhibitors in MASH may lie in combination therapies. For instance, co-

administration with a diacylglycerol O-acyltransferase 2 (DGAT2) inhibitor has been explored to

mitigate the hypertriglyceridemia associated with ACC inhibition.[21] Furthermore, combining

ACC inhibitors with agents that have different mechanisms of action, such as GLP-1 receptor

agonists or FXR agonists, could offer a multi-faceted approach to treating the complex

pathophysiology of MASH.

While NDI-010976 has shown potent inhibition of DNL in early-phase studies, its clinical

development in MASH patients is less advanced compared to firsocostat and clesacostat.
Further studies are needed to evaluate its efficacy and safety in this patient population.

In conclusion, ACC inhibitors represent a promising class of drugs for the treatment of MASH,

with a clear and potent effect on hepatic steatosis. However, managing the on-target effect of

hypertriglyceridemia is crucial for their future development and potential integration into the

MASH treatment landscape. Combination strategies are likely to be key in unlocking the full

therapeutic potential of this class of molecules.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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